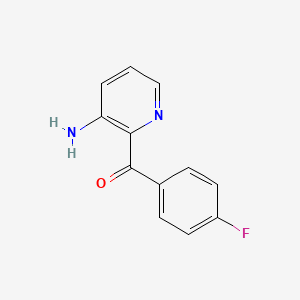
2-(4-Fluorobenzoyl)pyridin-3-amine
Descripción general
Descripción
2-(4-Fluorobenzoyl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Fluorobenzoyl)pyridin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. The compound's structure, characterized by a pyridine ring substituted with a fluorobenzoyl group, suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions. These reactions are crucial for introducing the 4-fluorobenzoyl moiety onto the pyridine ring, which is essential for its biological activity. Characterization methods such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .
Anti-Proliferative Effects
Research has shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. In particular, studies using the MTT assay have demonstrated that this compound can inhibit the growth of human promyelotic leukemia (HL-60) cells, with reported IC50 values indicating effective concentrations for inducing cell death .
Table 1: Anti-Proliferative Activity of this compound
The mechanism by which this compound exerts its anti-cancer effects may involve several pathways:
- Inhibition of Oncogenic Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression, such as c-Met and VEGFR-2. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HL-60 Cells : This study demonstrated that at a concentration of 100 µM, the compound inhibited cell proliferation by approximately 77%. This was one of the highest activities recorded among similar compounds tested .
- Leukemia Cell Line Profiling : A comparative analysis involving multiple leukemia cell lines revealed that the compound exhibited varying degrees of cytotoxicity, with IC50 values ranging from 1.07 µM to over 4 µM across different lines, suggesting selective activity against certain cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Propiedades
IUPAC Name |
(3-aminopyridin-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIDUKPJKDKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















